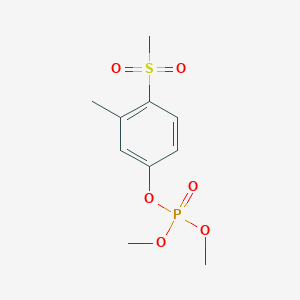
Clodinafop
Vue d'ensemble
Description
Clodinafop is a selective herbicide belonging to the aryloxyphenoxypropionate class, primarily used to control annual grass weeds in cereal crops such as wheat and barley. It is known for its effectiveness against a wide range of grass species, including wild oats and ryegrass . This compound is often formulated as this compound-propargyl, which is the propargyl ester of this compound .
Applications De Recherche Scientifique
Clodinafop has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of herbicide action and resistance.
Biology: this compound is employed in research on plant physiology and weed management.
Medicine: While not directly used in medicine, studies on this compound contribute to understanding the environmental impact of herbicides on human health.
Industry: this compound is widely used in agriculture to improve crop yields by controlling grass weeds
Mécanisme D'action
Clodinafop exerts its herbicidal effects by inhibiting the enzyme acetyl co-enzyme A carboxylase (ACCase), which is essential for the biosynthesis of lipids in plants. This inhibition disrupts the production of fatty acids, leading to the death of the target weeds. The selectivity of this compound is based on the differential rate of herbicide breakdown in crops versus weeds .
Similar Compounds:
- Fluazifop-butyl
- Fenoxaprop-ethyl
- Diclofop-methyl
- Quizalofop-ethyl
- Haloxyfop-methyl
Comparison: this compound is unique in its high selectivity and effectiveness against a broad spectrum of grass weeds. Compared to similar compounds, this compound-propargyl has a faster uptake and translocation within the plant, leading to quicker weed control. Additionally, its formulation as an ester enhances its stability and efficacy .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Clodinafop interacts with the ACCase enzyme, inhibiting its activity . This interaction disrupts the normal biochemical reactions within the plant cells, leading to the cessation of lipid biosynthesis, which is vital for plant growth and development .
Cellular Effects
The primary cellular effect of this compound is the disruption of lipid biosynthesis. By inhibiting the ACCase enzyme, this compound prevents the production of lipids necessary for cell membrane formation and function . This disruption can lead to a variety of downstream effects, including alterations in cell signaling pathways, gene expression, and overall cellular metabolism .
Molecular Mechanism
This compound acts at the molecular level by binding to the ACCase enzyme, thereby inhibiting its activity . This binding prevents the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in lipid biosynthesis . The inhibition of ACCase by this compound is a result of specific structural mutations in the enzyme that decrease the herbicide’s efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to cause changes in biochemical parameters indicative of liver effects and changes in haematological parameters indicative of anaemia .
Metabolic Pathways
This compound is involved in the lipid biosynthesis pathway by interacting with the ACCase enzyme . By inhibiting ACCase, this compound can affect metabolic flux and alter metabolite levels within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of clodinafop-propargyl involves several key steps:
Starting Material: The synthesis begins with R-2-(p-hydroxyphenoxy)propionic acid.
Formation of this compound Acid: This compound reacts with caustic alkali in water and an aprotic polar solvent to form a salt, which then reacts with 5-chloro-2,3-difluoropyridine to produce this compound acid.
Industrial Production Methods: The industrial production of this compound-propargyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and solvent recovery to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Clodinafop undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its herbicidal properties.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring and ester functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Propriétés
IUPAC Name |
(2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4/c1-8(14(18)19)20-10-2-4-11(5-3-10)21-13-12(16)6-9(15)7-17-13/h2-8H,1H3,(H,18,19)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIKUTLBPMDDNQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042332 | |
| Record name | Clodinafop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114420-56-3 | |
| Record name | Clodinafop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114420-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clodinafop [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114420563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clodinafop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLODINAFOP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5VL6U0SD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)




![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)



![(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B133100.png)
![3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B133106.png)

